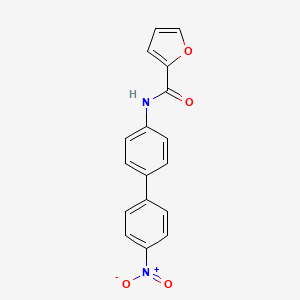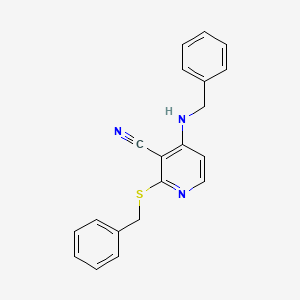
N-(4'-nitro-4-biphenylyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4'-nitro-4-biphenylyl)-2-furamide, also known as NBD-2F, is a fluorescent dye that has been widely used in scientific research. It belongs to the class of environment-sensitive dyes, which means that its fluorescence properties change in response to changes in the surrounding environment. This property makes NBD-2F a valuable tool for studying various biological processes, such as protein folding, lipid metabolism, and membrane transport.
Mécanisme D'action
The mechanism of action of N-(4'-nitro-4-biphenylyl)-2-furamide is based on its fluorescence properties. When excited with light of a specific wavelength, the dye emits fluorescence at a different wavelength. The intensity and wavelength of the fluorescence emission depend on the local environment of the dye molecule, such as polarity, viscosity, and pH. This property makes this compound a valuable tool for studying various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. However, it is important to note that the use of this compound requires careful consideration of experimental conditions, such as the concentration of the dye, the labeling site, and the duration of the experiment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4'-nitro-4-biphenylyl)-2-furamide in lab experiments include its high sensitivity, versatility, and compatibility with various experimental techniques. However, there are also some limitations to its use, such as the need for specialized equipment for fluorescence measurements, the potential for photobleaching, and the potential for interference with other fluorescent dyes or proteins.
Orientations Futures
There are several future directions for the use of N-(4'-nitro-4-biphenylyl)-2-furamide in scientific research. One potential application is in studying the dynamics of membrane proteins, which play a crucial role in various cellular processes. Another direction is in developing new types of environment-sensitive dyes with improved properties, such as higher sensitivity, longer fluorescence lifetime, and better photostability. Additionally, the use of this compound in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, could provide valuable insights into the structure and function of biological macromolecules.
Méthodes De Synthèse
The synthesis of N-(4'-nitro-4-biphenylyl)-2-furamide can be achieved through several methods, including nucleophilic substitution, Friedel-Crafts acylation, and Suzuki coupling. One of the most commonly used methods involves the reaction of 4-nitro-4'-bromobiphenyl with 2-furancarboxylic acid in the presence of a palladium catalyst. The resulting product is then converted into this compound through a series of chemical reactions.
Applications De Recherche Scientifique
N-(4'-nitro-4-biphenylyl)-2-furamide has been extensively used in scientific research, particularly in the field of biochemistry and biophysics. One of its most common applications is in studying protein structure and dynamics. By labeling specific amino acid residues with this compound, researchers can monitor changes in the fluorescence properties of the dye, which can provide valuable information about the conformational changes of the protein.
Propriétés
IUPAC Name |
N-[4-(4-nitrophenyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(16-2-1-11-23-16)18-14-7-3-12(4-8-14)13-5-9-15(10-6-13)19(21)22/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMMBYGOOLCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967607 |
Source


|
| Record name | N-(4'-Nitro[1,1'-biphenyl]-4-yl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5309-02-4 |
Source


|
| Record name | N-(4'-Nitro[1,1'-biphenyl]-4-yl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)
![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635594.png)




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)



![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)